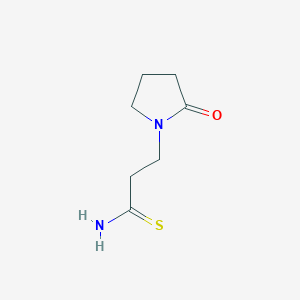
3-(2-oxopyrrolidin-1-yl)propanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxopyrrolidin-1-yl)propanethioamide (OPPT) is a novel and promising compound that has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. OPPT is a synthetic compound that has been found to have many unique properties and potential applications. OPPT has been studied for its ability to interact with proteins, enzymes and other cellular components, as well as its ability to modulate the activity of various biochemical pathways. OPPT has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Aplicaciones Científicas De Investigación
3-(2-oxopyrrolidin-1-yl)propanethioamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an antioxidant, as well as its ability to inhibit the growth of certain bacteria and viruses. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate gene expression.
Mecanismo De Acción
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have a variety of biochemical and physiological effects. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-oxopyrrolidin-1-yl)propanethioamide has several advantages for use in laboratory experiments. 3-(2-oxopyrrolidin-1-yl)propanethioamide is easily synthesized, and is relatively inexpensive compared to other compounds. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to be stable in a variety of conditions, including extreme temperatures and pH levels. 3-(2-oxopyrrolidin-1-yl)propanethioamide is also non-toxic and has low toxicity in animals. However, 3-(2-oxopyrrolidin-1-yl)propanethioamide has some limitations, such as its low solubility in water and its short half-life.
Direcciones Futuras
One potential future direction for 3-(2-oxopyrrolidin-1-yl)propanethioamide is the development of new drugs and therapies based on its unique properties. 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new drugs for the treatment of cancer, diabetes, and neurological disorders. Additionally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new anti-inflammatory, antioxidant, and anti-microbial agents. 3-(2-oxopyrrolidin-1-yl)propanethioamide could also be used to develop new gene therapies, as well as new methods for targeting specific proteins and enzymes. Finally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new methods for modulating the activity of various biochemical pathways.
Métodos De Síntesis
3-(2-oxopyrrolidin-1-yl)propanethioamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alkoxide intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Claisen condensation, an aldehyde and an ester are reacted in the presence of a base to form an enol intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Williamson ether synthesis, an alkoxide is reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide.
Propiedades
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c8-6(11)3-5-9-4-1-2-7(9)10/h1-5H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQMVAFKWIQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)propanethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


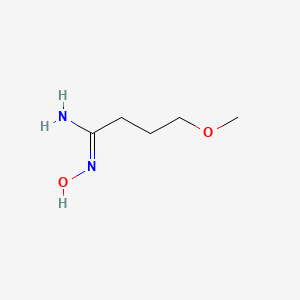
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)


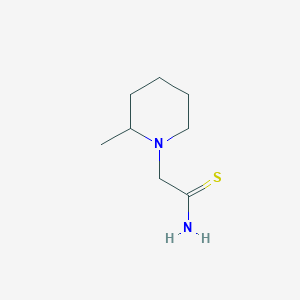
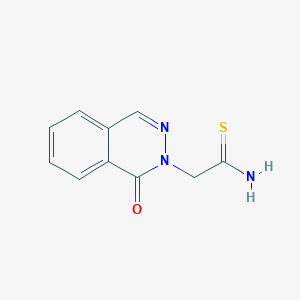
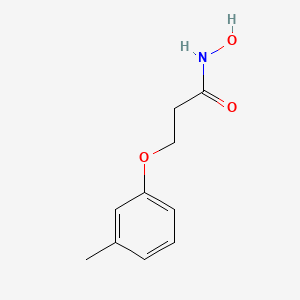
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)


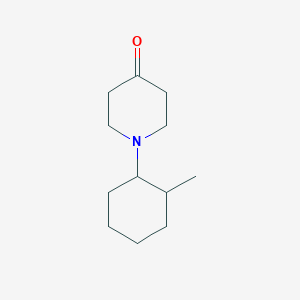
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)